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molecular formula C10H8F2N4O B583773 Rufinamide-15N,d2

Rufinamide-15N,d2

Cat. No. B583773
M. Wt: 241.20 g/mol
InChI Key: POGQSBRIGCQNEG-RPVANBMVSA-N
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Patent
US06277999B1

Procedure details

A mixture of 2,6-difluorobenzylazide (9,22 g), 2-chloroacryonitrile (6,68 g) and water is stirred at about 82° C. for about 24 hours. 2-Chloroacrylnitrile is distilled off by raising the external temperature to about 113° C. excess. The mixture is cooled to about 40° C. and toluene (10 ml) is added. Within about 40 minutes at about 80° C. sodium hydroxide (5,5 ml—30%) is added the amide being crystallized. By raising the external temperature to 112° C., toluene is distilled off. The suspension is cooled to 20° C. and the product is isolated by filtration, washed with water (200 ml) and dried at about 60° C. in vacuo.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[C:3]=1[CH2:4][N:5]=[N+:6]=[N-:7].[OH2:13]>>[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[C:3]=1[CH2:4][N:5]1[CH:2]=[C:3]([C:4]([NH2:5])=[O:13])[N:7]=[N:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(CN=[N+]=[N-])C(=CC=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82 °C
Stirring
Type
CUSTOM
Details
is stirred at about 82° C. for about 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
2-Chloroacrylnitrile is distilled off
TEMPERATURE
Type
TEMPERATURE
Details
by raising the external temperature to about 113° C. excess
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to about 40° C.
ADDITION
Type
ADDITION
Details
toluene (10 ml) is added
ADDITION
Type
ADDITION
Details
Within about 40 minutes at about 80° C. sodium hydroxide (5,5 ml—30%) is added the amide being
Duration
40 min
CUSTOM
Type
CUSTOM
Details
crystallized
TEMPERATURE
Type
TEMPERATURE
Details
By raising the external temperature to 112° C.
DISTILLATION
Type
DISTILLATION
Details
toluene is distilled off
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is cooled to 20° C.
CUSTOM
Type
CUSTOM
Details
the product is isolated by filtration
WASH
Type
WASH
Details
washed with water (200 ml)
CUSTOM
Type
CUSTOM
Details
dried at about 60° C. in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
FC1=C(CN2N=NC(=C2)C(=O)N)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06277999B1

Procedure details

A mixture of 2,6-difluorobenzylazide (9,22 g), 2-chloroacryonitrile (6,68 g) and water is stirred at about 82° C. for about 24 hours. 2-Chloroacrylnitrile is distilled off by raising the external temperature to about 113° C. excess. The mixture is cooled to about 40° C. and toluene (10 ml) is added. Within about 40 minutes at about 80° C. sodium hydroxide (5,5 ml—30%) is added the amide being crystallized. By raising the external temperature to 112° C., toluene is distilled off. The suspension is cooled to 20° C. and the product is isolated by filtration, washed with water (200 ml) and dried at about 60° C. in vacuo.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[C:3]=1[CH2:4][N:5]=[N+:6]=[N-:7].[OH2:13]>>[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[C:3]=1[CH2:4][N:5]1[CH:2]=[C:3]([C:4]([NH2:5])=[O:13])[N:7]=[N:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(CN=[N+]=[N-])C(=CC=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82 °C
Stirring
Type
CUSTOM
Details
is stirred at about 82° C. for about 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
2-Chloroacrylnitrile is distilled off
TEMPERATURE
Type
TEMPERATURE
Details
by raising the external temperature to about 113° C. excess
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to about 40° C.
ADDITION
Type
ADDITION
Details
toluene (10 ml) is added
ADDITION
Type
ADDITION
Details
Within about 40 minutes at about 80° C. sodium hydroxide (5,5 ml—30%) is added the amide being
Duration
40 min
CUSTOM
Type
CUSTOM
Details
crystallized
TEMPERATURE
Type
TEMPERATURE
Details
By raising the external temperature to 112° C.
DISTILLATION
Type
DISTILLATION
Details
toluene is distilled off
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is cooled to 20° C.
CUSTOM
Type
CUSTOM
Details
the product is isolated by filtration
WASH
Type
WASH
Details
washed with water (200 ml)
CUSTOM
Type
CUSTOM
Details
dried at about 60° C. in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
FC1=C(CN2N=NC(=C2)C(=O)N)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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